molecular formula C10H13N3O2 B1398707 2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine CAS No. 1435954-07-6

2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine

Cat. No. B1398707
CAS RN: 1435954-07-6
M. Wt: 207.23 g/mol
InChI Key: KNYOWGFBSDSDHN-UHFFFAOYSA-N
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Description

“2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” is a chemical compound with the molecular formula C10H14N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” can be represented by the InChI code: 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” include a molecular weight of 162.23 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been studied for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These derivatives serve as versatile analogues to terpyridines, showing both advantages and disadvantages in coordination chemistry, highlighting the broad utility of pyridine derivatives in synthetic and coordination chemistry (Halcrow, 2005).

Vibrational Spectra and Crystal Structure

The study of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has provided insights into the crystal and molecular structures of pyridine derivatives. Detailed analyses via X-ray diffraction and DFT quantum chemical calculations have uncovered the structural and vibrational properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science (Kucharska et al., 2013).

Pyrrolidine Synthesis

Pyrrolidines, significant in medicinal chemistry for their biological effects, can be synthesized through polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide. The study of these reactions, both experimentally and computationally, has opened avenues for synthesizing pyrrolidine derivatives under mild conditions, potentially expanding their applications in medicine and industry (Żmigrodzka et al., 2022).

Molecular and Crystal Structures

Research on 2-amino-4-methyl-3-nitropyridine and its derivatives has revealed their molecular and crystal structures, stabilized by N-H···N and N-H···O hydrogen bonds. These studies contribute to our understanding of the structural chemistry of pyridine derivatives, which is essential for designing new materials and compounds with specific properties (Bryndal et al., 2012).

properties

IUPAC Name

2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOWGFBSDSDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine

Synthesis routes and methods I

Procedure details

A suspension of 0.5 g (2.9 mmol) of 6-chloro-3-nitro-2-picoline, of 0.73 ml (8.69 mmol) of pyrrolidine and of 0.8 g (5.79 mmol) of potassium carbonate is heated at 110° C. for 2 hours. The reaction mixture is subsequently concentrated under reduced pressure and then poured into 100 ml of water. A solid is recovered by filtration and is dried so as to obtain 0.55 g of the expected product in the form of a yellow solid which will be used as it is in the rest of the synthesis.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-2-methyl-3-nitropyridine (0.5 g, 2.9 mmol) in pyrrolidine (0.7 mL, 8.7 mmol) was added K2CO3 (0.8 g, 5.8 mmol). The reaction mixture was heated at 110° C. for 2 h. Water (2 mL) was then added and the title compound (0.6 g, 99%) was collected by filtration. LCMS (ES+) 208 (M+H)+, RT 3.019 minutes (method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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